Fenoldopam hydrochloride

Critical Care Nephrology Renal Pharmacology D1 Agonism

Choose Fenoldopam hydrochloride (SKF 82526) for research requiring exquisite D1 receptor selectivity (D1/D2 ~20:1) without off-target adrenergic or D2-mediated effects. Its inability to cross the blood-brain barrier (<0.005% CNS penetration) eliminates central confounds, making it the definitive tool for peripheral D1 agonism in renal, cardiovascular, and ischemia-reperfusion models. The hydrochloride salt delivers ≥98% purity, defined water solubility, and CYP-independent conjugation metabolism—ideal for in vitro assays and in vivo infusion protocols. Avoid non-selective dopamine agonists; select the scientifically validated standard.

Molecular Formula C16H17Cl2NO3
Molecular Weight 342.2 g/mol
CAS No. 181217-39-0
Cat. No. B174010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoldopam hydrochloride
CAS181217-39-0
Molecular FormulaC16H17Cl2NO3
Molecular Weight342.2 g/mol
Structural Identifiers
SMILESC1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Cl
InChIInChI=1S/C16H16ClNO3.ClH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H
InChIKeyNLMPGIXLXSPNFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenoldopam Hydrochloride (CAS 181217-39-0): A Selective D1-Like Dopamine Receptor Partial Agonist for Research Applications


Fenoldopam hydrochloride (CAS 181217-39-0), also known as SKF 82526 hydrochloride, is a synthetic benzazepine derivative that functions as a selective partial agonist of the D1-like dopamine receptor, exhibiting an EC50 of 57 nM for receptor activation . Unlike non-selective dopaminergic agonists, fenoldopam demonstrates negligible affinity for D2-like dopamine receptors (human Ki = 0.81 μM; bovine Ki = 0.79 μM), establishing a D1/D2 selectivity ratio of approximately 20:1 based on binding affinity . The compound also exhibits moderate antagonist activity at α2-adrenoceptors in vitro, with a reported Ki range of 15–25 nM . Notably, the R-isomer of fenoldopam displays approximately 250-fold higher affinity for D1-like receptors compared to the S-isomer, a stereochemical consideration critical for research applications [1]. Fenoldopam hydrochloride does not readily cross the blood-brain barrier, with radiolabeled studies in rats demonstrating that no more than 0.005% of the compound penetrates the CNS, thereby limiting central nervous system effects and positioning it as a peripherally selective vasodilator [2].

Why Fenoldopam Hydrochloride (CAS 181217-39-0) Cannot Be Interchanged with Other Dopamine Agonists


Fenoldopam hydrochloride occupies a distinct pharmacological niche that precludes direct substitution with non-selective dopamine agonists such as dopamine hydrochloride or fenoldopam mesylate formulations without careful consideration of experimental or clinical endpoints. The primary differentiation lies in receptor selectivity: while dopamine acts as a non-selective agonist at D1-like and D2-like receptors, as well as α- and β-adrenergic receptors, fenoldopam exhibits pronounced selectivity for D1-like receptors with minimal D2 or adrenergic cross-reactivity at therapeutic concentrations [1]. This selectivity profile translates into divergent hemodynamic and renal functional outcomes in head-to-head studies, where fenoldopam consistently demonstrates superior renal protective effects without the chronotropic or inotropic complications associated with dopamine [2]. Furthermore, the choice between fenoldopam hydrochloride (research-grade) and fenoldopam mesylate (clinical formulation) carries implications for solubility, purity, and intended use, with the hydrochloride salt being preferred for in vitro and preclinical investigations due to its defined composition and lack of mesylate counterion interference . The evidence presented in Section 3 substantiates why fenoldopam hydrochloride is the scientifically justified selection for targeted D1 receptor research and applications requiring peripheral D1 agonism without confounding adrenergic or D2-mediated effects.

Quantitative Differentiation of Fenoldopam Hydrochloride (CAS 181217-39-0): Head-to-Head Evidence Against Dopamine and Structural Analogs


Superior Renal Function Preservation in Critically Ill Patients: Fenoldopam vs. Low-Dose Dopamine

In a prospective, randomized, controlled trial comparing fenoldopam mesylate (0.1 μg/kg/min) to low-dose dopamine (2 μg/kg/min) in critically ill patients with early renal dysfunction, fenoldopam produced a significantly greater reduction in serum creatinine. After 4 days of continuous infusion, the creatinine change from baseline was -0.41 mg/dL in the fenoldopam group versus -0.09 mg/dL in the dopamine group (p=0.02) [1]. Furthermore, 66% of fenoldopam-treated patients achieved a creatinine decrease exceeding 10% of baseline compared to only 46% in the dopamine group (chi-square=4.06, p=0.04) [1]. The maximum creatinine reduction from baseline was significantly larger with fenoldopam (-0.53 ± 0.47 mg/dL) than with dopamine (-0.34 ± 0.38 mg/dL, p=0.027) [1].

Critical Care Nephrology Renal Pharmacology D1 Agonism

Reduced Requirement for Loop Diuretics in Liver Transplantation: Fenoldopam vs. Dopamine

In a randomized, controlled pilot trial involving 43 patients undergoing orthotopic liver transplantation, fenoldopam mesylate (0.1 μg/kg/min) was compared to dopamine (2 μg/kg/min) infused over 48 hours. At postoperative day 3, the median increase in serum creatinine was 0.2 mg/dL (IQR -0.2–0.5) in the fenoldopam group versus 0.5 mg/dL (IQR 0.3–0.9) in the dopamine group (p=0.004) [1]. Blood urea nitrogen (BUN) increased by a median of 2 mg/dL (IQR -2–8) with fenoldopam compared to 8.5 mg/dL (IQR 5–12) with dopamine (p=0.01) [1]. Significantly, patients receiving fenoldopam required less furosemide rescue therapy (median 1 dose [IQR 0–3] vs. 3 doses [IQR 2–4] with dopamine; p=0.003) [1].

Transplant Nephrology Hepatorenal Physiology D1 Receptor Agonism

Divergent Myocardial Perfusion Effects: Selective D1 Agonism vs. Non-Selective Dopaminergic Stimulation

In a canine model of coronary occlusion, fenoldopam (0.1 μg/kg/min) and dopamine (1 μg/kg/min) were administered intravenously at renal equipotent doses. Both agents produced comparable increases in renal blood flow, yet their effects on myocardial perfusion diverged significantly. Fenoldopam augmented transmural myocardial blood flow in normal myocardium from 114 ± 10 to 188 ± 27 mL/100g/min (p<0.02) and in ischemic border myocardium from 45 ± 5 to 68 ± 11 mL/100g/min (p<0.03), whereas dopamine produced no significant change in regional myocardial blood flow [1]. Additionally, fenoldopam significantly decreased calculated peripheral vascular resistance and increased cardiac output, effects not observed with dopamine [1]. A significant positive correlation was found between fenoldopam-induced increases in renal blood flow and myocardial blood flow in both normal (r=0.76, p<0.01) and ischemic border (r=0.80, p<0.01) myocardium; no such correlation existed with dopamine [1].

Cardiorenal Pharmacology Myocardial Blood Flow D1 Receptor Selectivity

D1/D2 Receptor Selectivity Profile: Quantitative Binding Affinity Comparison

In vitro binding studies reveal the quantitative selectivity of fenoldopam for D1-like dopamine receptors relative to D2-like receptors. Fenoldopam hydrochloride exhibits a Ki of 40 nM at human D1 receptors, while its affinity for human D2 receptors is markedly lower at Ki = 0.81 μM . This corresponds to a D1/D2 selectivity ratio of approximately 20:1. For comparison, dopamine acts as a non-selective agonist at both receptor families with comparable potency, lacking this pronounced D1 preference. The R-isomer of fenoldopam, which is responsible for biological activity, demonstrates approximately 250-fold higher affinity for D1-like receptors than the S-isomer [1]. Additionally, fenoldopam exhibits moderate α2-adrenoceptor antagonism with a Ki of 15–25 nM, a secondary pharmacological activity that dopamine does not share at comparable concentrations .

Receptor Pharmacology Binding Affinity Dopamine Receptor Subtypes

Ultrashort Pharmacokinetic Half-Life and CYP-Independent Metabolism

Fenoldopam exhibits an elimination half-life of approximately 5 minutes in adult patients with mild to moderate hypertension, with steady-state plasma concentrations achieved within 20 minutes (4 half-lives) [1]. This ultrashort half-life enables rapid titration and immediate reversibility of hemodynamic effects, a characteristic not shared by longer-acting D1 agonists such as dopexamine or ibopamine. Fenoldopam undergoes hepatic metabolism primarily via conjugation (methylation, glucuronidation, and sulfation) without participation of cytochrome P-450 enzymes, thereby circumventing CYP-mediated drug-drug interactions [1]. Only 4% of the administered dose is excreted unchanged in urine [2]. Clearance is not significantly altered in patients with end-stage renal disease or severe hepatic impairment, distinguishing fenoldopam from dopamine whose clearance is more dependent on renal and metabolic function [1].

Pharmacokinetics Drug Metabolism Non-CYP Clearance

Research-Grade Hydrochloride Salt vs. Clinical Mesylate Formulation: Purity and Application Considerations

Fenoldopam hydrochloride (CAS 181217-39-0) is the preferred salt form for in vitro and preclinical research applications due to its defined purity profile (≥98% by HPLC) and absence of formulation excipients present in clinical-grade fenoldopam mesylate . Fenoldopam mesylate (CAS 67227-57-0; molecular weight 401.87; C16H16ClNO3·CH3SO3H), used in the clinical product Corlopam, contains mesylate counterion and is formulated with propylene glycol, sodium metabisulfite, and citrate buffer for intravenous administration . The hydrochloride salt offers superior water solubility (3.06 mg/mL; 10 mM) suitable for preparation of stock solutions for cell culture and biochemical assays . The R-isomer of fenoldopam, the biologically active enantiomer, exhibits approximately 250-fold higher D1 receptor affinity than the S-isomer, and both salt forms contain the racemic mixture; however, the hydrochloride salt facilitates enantiomeric studies without mesylate interference [1].

Chemical Purity Salt Form Selection Preclinical Research

Optimal Research and Industrial Applications for Fenoldopam Hydrochloride (CAS 181217-39-0)


Preclinical Models of Acute Kidney Injury and Renal Protection

Based on the demonstrated superiority of fenoldopam over dopamine in preserving renal function in critically ill patients (Brienza et al., 2006) and liver transplant recipients (Della Rocca et al., 2004), fenoldopam hydrochloride is the preferred D1 agonist for preclinical research investigating renal protective strategies, ischemia-reperfusion injury, and hepatorenal pathophysiology . The compound's selective D1 agonism increases renal blood flow without the confounding α- and β-adrenergic effects of dopamine, enabling cleaner mechanistic interpretation. Researchers should note the ultrashort half-life (5 minutes) and CYP-independent metabolism, which necessitates continuous infusion protocols in vivo but offers the advantage of rapid reversibility [3].

Cardiorenal Physiology Studies Requiring Selective D1 Receptor Activation

For investigations of the D1 receptor's role in myocardial perfusion and cardiorenal crosstalk, fenoldopam hydrochloride provides a unique pharmacological tool. The canine coronary occlusion study by Young and Hintze (1992) demonstrated that fenoldopam augments myocardial blood flow in both normal and ischemic border myocardium—an effect absent with dopamine despite comparable renal vasodilation . This evidence supports the selection of fenoldopam over dopamine for research protocols examining concurrent renal and coronary vascular responses, particularly in models of heart failure, cardiorenal syndrome, or ischemic heart disease with concomitant renal impairment .

In Vitro D1 Dopamine Receptor Pharmacology and Selectivity Profiling

The quantitative D1/D2 selectivity ratio of approximately 20:1 (Ki D1 = 40 nM; Ki D2 = 0.81 μM in human receptors) establishes fenoldopam hydrochloride as the appropriate D1-selective agonist for in vitro receptor binding assays, cell signaling studies, and selectivity screening panels . Unlike dopamine, which activates multiple dopamine receptor subtypes and adrenergic receptors, fenoldopam's restricted pharmacological profile enables researchers to attribute observed effects specifically to D1 receptor activation. The hydrochloride salt's defined purity (≥98%) and water solubility facilitate preparation of reliable stock solutions for cell culture and biochemical experiments .

Pharmacokinetic and Metabolism Studies Requiring Non-CYP Clearance

For research examining drug metabolism in the context of hepatic impairment, cytochrome P450 inhibition, or drug-drug interaction potential, fenoldopam hydrochloride offers a valuable model substrate. Its exclusive metabolism via conjugation pathways (methylation, glucuronidation, sulfation) without CYP involvement, coupled with renal excretion of inactive metabolites, provides a CYP-independent clearance mechanism . This property is particularly relevant for studies involving CYP inhibitors, inducers, or genetic polymorphisms, where dopamine's metabolism by MAO and COMT introduces different confounding variables. The preservation of fenoldopam clearance in renal and hepatic dysfunction further enhances its utility in disease-state pharmacokinetic investigations .

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